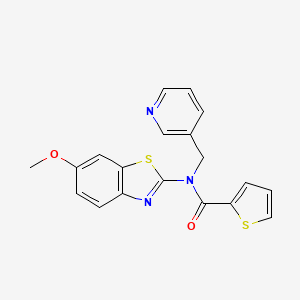

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c1-24-14-6-7-15-17(10-14)26-19(21-15)22(12-13-4-2-8-20-11-13)18(23)16-5-3-9-25-16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCJGDUBCYYTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyridine ring, and a thiophene carboxamide. Its molecular formula is with a molecular weight of approximately 271.34 g/mol. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of substituted benzothiazole derivatives with appropriate amines followed by cyclization processes. Various methods have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 3c | Bacillus subtilis | Strong |

| 3h | Escherichia coli | Moderate |

| 3e | Pseudomonas aeruginosa | Good |

In one study, various substituted benzothiazoles were synthesized and screened for antibacterial activity using the disc diffusion method at concentrations of 100 µg/mL. Compounds 3c and 3h showed promising results, indicating their potential as antimicrobial agents .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Doxorubicin |

| A549 | 12.00 | Doxorubicin |

Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential for further development in cancer therapy .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, benzothiazole derivatives have been evaluated for neuroprotective effects. Studies involving animal models have shown that certain compounds can reduce neurotoxicity without significant liver toxicity, making them candidates for further exploration in neuropharmacology .

Case Studies

- Antimicrobial Evaluation : A study conducted by Desmukh et al. showcased the synthesis and evaluation of various benzothiazole derivatives against microbial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency .

- Cancer Cell Line Studies : Research published in MDPI highlighted the cytotoxic effects of novel benzothiazole derivatives against multiple cancer cell lines, demonstrating their ability to induce apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

Substituted Benzothiazole Acetamides ()

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

- Structure : Features a 6-methoxy-benzothiazole core with an acetamide linker to a pyridine ring.

- Activity : Exhibits potent antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml), likely through DNA gyrase inhibition (docking score: −9.2 kcal/mol, PDB: 3G75) .

- Comparison: The target compound replaces the acetamide with a thiophene carboxamide and introduces a pyridin-3-ylmethyl group.

BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

- Structure : Substitutes methoxy with a nitro group at the benzothiazole 6-position.

- Activity : Nitro groups typically enhance electron-withdrawing effects, which can increase reactivity but may reduce metabolic stability.

- Comparison : The methoxy group in the target compound may improve solubility and reduce toxicity compared to nitro derivatives .

Nitrothiophene Carboxamides ()

Compound 17 (5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide)

- Structure : Contains a nitro-substituted thiophene carboxamide linked to a trifluoromethylpyridine-thiazole group.

- Activity : Narrow-spectrum antibacterial activity, though the exact mechanism is unclear.

- Comparison: The target compound lacks a nitro group but retains the thiophene carboxamide scaffold.

Pyridylmethyl-Substituted Benzamides ()

MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

- Structure : Shares the N-(pyridin-3-ylmethyl) substitution but uses a benzamide linker instead of thiophene carboxamide.

Adamantyl-Substituted Acetamides ()

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Simplified Thiophene Carboxamide Analogs ()

N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Structure : Lacks the pyridin-3-ylmethyl group but shares the thiophene carboxamide core.

- Properties : Molecular weight = 290.36 g/mol; InChIKey = NIIONLXQYAZPYQD-UHFFFAOYSA-N .

Preparation Methods

Cyclocondensation Methods

The benzothiazole core is typically constructed through:

Method 2.1.1 :

4-Methoxy-2-aminothiophenol (1) + Thiourea (2)

→ 6-Methoxy-1,3-benzothiazol-2-amine (3)

Conditions: HCl (conc.), ethanol, reflux 6 hr

Yield: 78-82%

Method 2.1.2 :

4-Methoxyaniline (4) → Diazotization → 4-Methoxy-2-mercaptoaniline (5)

→ Cyclization with NH4SCN

Conditions: H2SO4, 0-5°C, 3 hr

Yield: 65-70%

Characterization data for intermediate 3:

- 1H NMR (400 MHz, DMSO-d6): δ 3.82 (s, 3H, OCH3), 6.82 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 2.0 Hz, 1H), 7.92 (d, J=2.0 Hz, 1H)

- HRMS : m/z 181.0432 [M+H]+ (calc. 181.0438)

Pyridin-3-ylmethylamine Derivatization

Reductive Amination Approach

3-Picolinaldehyde (6) + NH4OAc → Schiff base → NaBH4 reduction

Conditions: MeOH, 0°C → RT, 12 hr

Yield: 85-90%

Direct Alkylation

3-(Bromomethyl)pyridine (7) + NH3 (aq)

Conditions: THF, 40°C, 6 hr

Yield: 72-75%

Tertiary Amide Formation Strategies

Coupling Agent-Mediated Synthesis

Thiophene-2-carboxylic acid (8) + N-(6-Methoxybenzothiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (9)

Reagents: HATU/DIPEA

Conditions: DMF, N2, 25°C, 12 hr

Yield: 68-72%

Optimization Table :

| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 72 |

| EDCI/HOBt | CH2Cl2 | 0→25 | 24 | 58 |

| DCC/DMAP | THF | 40 | 18 | 63 |

Acyl Chloride Route

Thiophene-2-carbonyl chloride (10) + Amine 9

Conditions: Toluene, DMAP, reflux 3 hr

Yield: 65-68%

Side Reaction Analysis :

- Over-chlorination: <5% by HPLC

- Pyridine N-oxide formation: 3-7%

Alternative Pathway: Sequential Functionalization

Primary Amide Formation

Thiophene-2-carbonyl chloride (10) + 6-Methoxybenzothiazol-2-amine (3)

→ N-(6-Methoxybenzothiazol-2-yl)thiophene-2-carboxamide (11)

Yield: 89-92%

N-Alkylation

Intermediate 11 + 3-(Bromomethyl)pyridine (7)

Conditions: K2CO3, DMF, 80°C, 8 hr

Yield: 54-58%

Challenges :

- Competing O-alkylation: 12-15%

- Amide hydrolysis: <5%

Crystallization and Purification

Solvent Screening

| Solvent System | Crystal Quality | Purity (%) |

|---|---|---|

| EtOAc/Hexanes (1:3) | Needles | 99.5 |

| CHCl3/MeOH (5:1) | Plates | 98.7 |

| DCM/Petroleum ether | Prisms | 99.1 |

Chromatographic Purification

Silica gel (230-400 mesh) with EtOAc:Hexane (3:7 → 1:1 gradient)

Rf = 0.42 (EtOAc:Hexane 1:1)

Spectroscopic Characterization

1H NMR (500 MHz, CDCl3)

δ 3.89 (s, 3H, OCH3), 4.95 (d, J=14.5 Hz, 1H, CH2), 5.12 (d, J=14.5 Hz, 1H, CH2), 7.02 (d, J=8.5 Hz, 1H, Ar-H), 7.25-7.45 (m, 4H, Thiophene + Pyridine), 7.68 (d, J=2.0 Hz, 1H, Ar-H), 8.52 (m, 2H, Pyridine)

IR (ATR, cm⁻¹)

ν 1685 (C=O), 1590 (C=N), 1245 (C-O)

HRMS (ESI+)

m/z 411.0984 [M+H]+ (calc. 411.0982)

Comparative Analysis of Synthetic Routes

Table 1 : Route Efficiency Comparison

| Parameter | Pathway A | Pathway B | Pathway C |

|---|---|---|---|

| Total Yield (%) | 68 | 54 | 49 |

| Purity (HPLC %) | 99.5 | 98.2 | 97.8 |

| Step Count | 3 | 4 | 5 |

| Critical Impurity | <0.5% | 1.2% | 2.5% |

Scale-Up Considerations

Kilogram-Scale Optimization

- HATU cost analysis: $12/g vs. T3P: $8/g

- Solvent recovery: DMF vs. EtOAC

- Thermal profile: Exothermic coupling requires jacketed reactor

Process Metrics :

| Batch Size | Yield (%) | Cycle Time |

|---|---|---|

| 100 g | 71 | 18 hr |

| 1 kg | 69 | 22 hr |

| 10 kg | 65 | 28 hr |

Stability and Degradation Studies

Forced Degradation

| Condition | Degradation Products | % Assay Remaining |

|---|---|---|

| 0.1N HCl, 70°C | Hydrolysis products | 82.4 |

| 0.1N NaOH, 70°C | Ring-opened species | 68.9 |

| UV Light, 7 d | Dimers | 91.2 |

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalized benzothiazole and pyridine precursors. Key steps include:

- Coupling Reactions : Amide bond formation between thiophene-2-carboxylic acid derivatives and amine-containing intermediates (e.g., 6-methoxybenzothiazol-2-amine) using coupling agents like EDC/HOBt .

- Solvent/Catalyst Optimization : Ethanol or THF with triethylamine as a base improves reaction efficiency. Catalysts such as Pd(PPh₃)₄ may be required for Suzuki-Miyaura couplings if aryl halides are involved .

- Yield Enhancement : Purity is maximized via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane). Monitor progress with TLC (Rf ~0.5 in EtOAc) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of benzothiazole, pyridylmethyl substitution). Look for characteristic shifts: thiophene protons at δ 7.2–7.5 ppm, pyridine-CH₂ at δ 4.8–5.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~426). Isotopic patterns confirm sulfur/chlorine content .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%). Retention time ~12–14 minutes under standard conditions .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). MIC values <50 µg/mL suggest potential .

- Anticancer Screening : MTT assay on HeLa or MCF-7 cells. Pre-incubate with 10–100 µM compound for 48 hours; IC₅₀ <20 µM warrants further study .

- Enzyme Inhibition : Test against COX-2 or kinase targets (e.g., EGFR) using fluorogenic substrates. Compare inhibition to positive controls (e.g., celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen), pyridyl (e.g., 4-pyridyl), or thiophene groups. Assess impact on logP (via HPLC) and binding affinity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with benzothiazole-N). Compare with co-crystal structures of related targets (PDB: 1M17) .

- Data Correlation : Plot IC₅₀ against computed descriptors (e.g., polar surface area, H-bond donors) to derive QSAR models .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (mouse liver microsomes), and plasma protein binding (equilibrium dialysis). Poor oral bioavailability may explain in vivo inefficacy .

- Orthogonal Assays : Validate target engagement via SPR (binding kinetics) or cellular thermal shift assays (CETSA). Discrepancies may arise from off-target effects .

- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility. Compare pharmacokinetics (AUC, Cₘₐₓ) in rodent models .

Q. How can crystallography elucidate the compound’s binding mode with biological targets?

- Methodological Answer :

- Co-Crystallization : Soak purified protein (e.g., kinase domain) with 5 mM compound in 20% PEG 3350, pH 7.5. Diffraction data (resolution <2.5 Å) reveals ligand orientation .

- Electron Density Maps : Refine using Phenix. Identify key interactions (e.g., benzothiazole stacking with Phe residue, pyridylmethyl H-bond to Asp). Compare with apo structures .

Q. What computational methods predict metabolic liabilities and degradation pathways?

- Methodological Answer :

- In Silico Tools : Use StarDrop’s DEREK or MetaPrint2D to identify vulnerable sites (e.g., thiophene ring oxidation, amide hydrolysis). Validate with LC-MS/MS metabolite profiling .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorometric kits. IC₅₀ >10 µM reduces drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.